molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8

Diethyl ethoxymethylenemalonate

Cat. No. B030265
CAS RN: 87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Patent
US05041619

Procedure details

160.2 g (1.0 mol) of diethyl malonate, 474.2 g (3.2 mol) of triethyl orthoformate, 4 g of acetic anhydride and 0.5 g of catalyst from Example 1 were initially introduced into the apparatus described in Example 1 and the mixture was heated to boiling. A mixture of 10 g of acetic anhydride and 30 g of triethyl orthoformate were continuously added dropwise in the course of 6 hours. The low-boiling component formed was distilled off at a head temperature of 78° to 79° C. The reaction temperature slowly increased to 159° C. The mixture was kept at this temperature for a further hour. The unreacted orthoester was then distilled off at reduced pressure, the catalyst was filtered off and the crude product was purified by distillation at 0.5 mbar. In this way 205.6 g of diethyl ethoxymethylenemalonate were obtained, which corresponds to a yield of 95.1% of the theoretical yield.
Quantity
160.2 g
Type
reactant
Reaction Step One
Quantity
474.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12](OCC)(OCC)[O:13][CH2:14][CH3:15].C(OC(=O)C)(=O)C>C(OC(=O)C)(=O)C>[CH2:14]([O:13][CH:12]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH3:15]

Inputs

Step One
Name
Quantity
160.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
474.2 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Name
Quantity
4 g
Type
catalyst
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 g
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
159 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to boiling
ADDITION
Type
ADDITION
Details
were continuously added dropwise in the course of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The low-boiling component formed
DISTILLATION
Type
DISTILLATION
Details
was distilled off at a head temperature of 78° to 79° C
WAIT
Type
WAIT
Details
The mixture was kept at this temperature for a further hour
DISTILLATION
Type
DISTILLATION
Details
The unreacted orthoester was then distilled off at reduced pressure
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the crude product was purified by distillation at 0.5 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 205.6 g
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.